molecular formula C25H23ClN4O3 B11323442 5-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11323442
M. Wt: 462.9 g/mol
InChI Key: ZGFDWIBKYBTJFI-LFYBBSHMSA-N
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Description

5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a piperazine ring, a chlorobenzoyl group, an ethoxyphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, including the formation of the piperazine ring, the introduction of the chlorobenzoyl group, and the construction of the oxazole ring. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of functional groups, which may impart specific reactivity and biological activity not seen in similar compounds.

Properties

Molecular Formula

C25H23ClN4O3

Molecular Weight

462.9 g/mol

IUPAC Name

5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C25H23ClN4O3/c1-2-32-21-10-3-18(4-11-21)5-12-23-28-22(17-27)25(33-23)30-15-13-29(14-16-30)24(31)19-6-8-20(26)9-7-19/h3-12H,2,13-16H2,1H3/b12-5+

InChI Key

ZGFDWIBKYBTJFI-LFYBBSHMSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)C#N

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)C#N

Origin of Product

United States

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